molecular formula C8H5BrN2O B7947992 6-Bromo-1H-indazole-4-carbaldehyde

6-Bromo-1H-indazole-4-carbaldehyde

Cat. No.: B7947992
M. Wt: 225.04 g/mol
InChI Key: OBCKXMAOBDIDOR-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-4-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O. It is also known by other names such as 6-Bromo-4-formyl-1H-indazole and 6-Bromoindazole-4-carbaldehyde . This compound is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 4th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-indazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 1H-indazole-4-carbaldehyde. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .

Another approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . This method provides a straightforward and efficient route to synthesize indazole derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-indazole-4-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group on the indazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic transformations .

Properties

IUPAC Name

6-bromo-1H-indazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-5(4-12)7-3-10-11-8(7)2-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCKXMAOBDIDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C=O)C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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